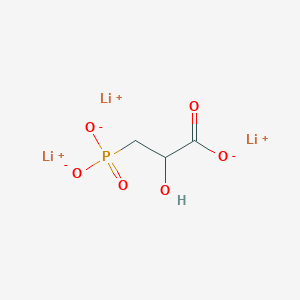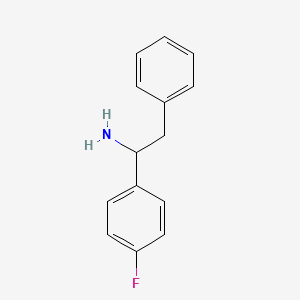
Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate is a chemical compound with the molecular formula C3H4Li3O6P. It is known for its unique properties and applications in various scientific fields. This compound is often used in research due to its stability and reactivity under specific conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate typically involves the reaction of 2-hydroxy-3-phosphonatopropanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in reactors with precise control over temperature, pressure, and pH. The process includes multiple purification steps to achieve the desired purity level. The final product is often dried and packaged for distribution .
化学反応の分析
Types of Reactions
Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonate derivatives, while reduction can produce various hydroxy derivatives .
科学的研究の応用
Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and interactions with biological molecules.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes
作用機序
The mechanism of action of Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and influencing their reactivity. The compound’s effects are mediated through its ability to donate or accept electrons, participate in coordination chemistry, and form stable complexes with various substrates .
類似化合物との比較
Similar Compounds
- Trisodium 2-hydroxy-3-phosphonatopropanoate
- Tripotassium 2-hydroxy-3-phosphonatopropanoate
- Tricalcium 2-hydroxy-3-phosphonatopropanoate
Uniqueness
Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate is unique due to its specific lithium ion content, which imparts distinct properties compared to its sodium, potassium, and calcium counterparts.
特性
分子式 |
C3H4Li3O6P |
|---|---|
分子量 |
187.9 g/mol |
IUPAC名 |
trilithium;2-hydroxy-3-phosphonatopropanoate |
InChI |
InChI=1S/C3H7O6P.3Li/c4-2(3(5)6)1-10(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;/q;3*+1/p-3 |
InChIキー |
IFDQMDKRXFNRCI-UHFFFAOYSA-K |
正規SMILES |
[Li+].[Li+].[Li+].C(C(C(=O)[O-])O)P(=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate](/img/structure/B13513692.png)



![9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13513719.png)
![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid](/img/structure/B13513726.png)




